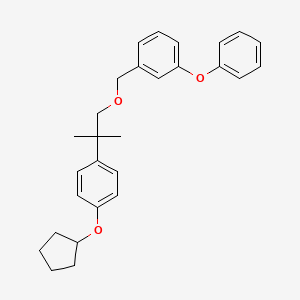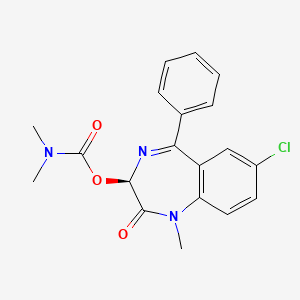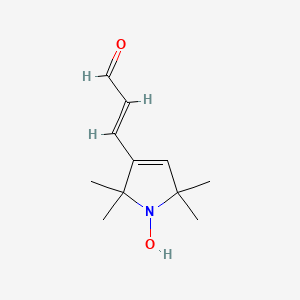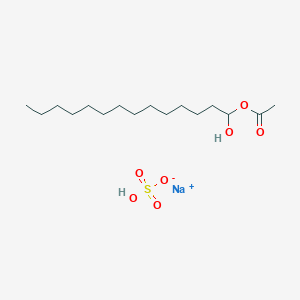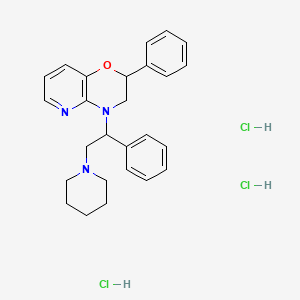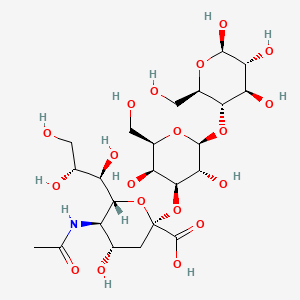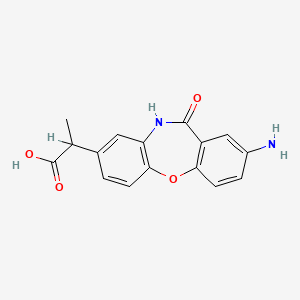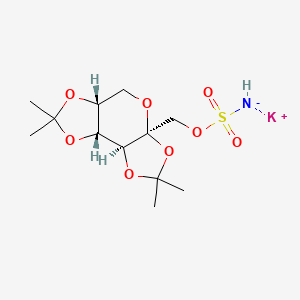
Topiramate potassium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Topiramate potassium is a compound derived from topiramate, an anticonvulsant drug primarily used to manage epilepsy and prevent migraines . This compound retains the therapeutic properties of topiramate while potentially offering improved solubility and bioavailability due to the presence of potassium ions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Topiramate potassium can be synthesized through various methods. One common approach involves the reaction of 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose with sulfuryl chloride in the presence of an organic or inorganic base to form 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose sulfuryl chloride . This intermediate is then reacted with ammonia to produce topiramate . The final step involves the addition of potassium ions to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
Topiramate potassium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Reduction reactions are less common but can occur under certain conditions.
Substitution: Substitution reactions involving this compound can lead to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sulfuryl chloride, ammonia, and various bases . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound include its various derivatives and degradation products, which are analyzed for their stability and efficacy .
Applications De Recherche Scientifique
Topiramate potassium has a wide range of scientific research applications:
Mécanisme D'action
Topiramate potassium exerts its effects through multiple pathways:
Blocking Sodium and Calcium Channels: It inhibits voltage-gated sodium and calcium channels, stabilizing neuronal membranes and preventing seizures.
Inhibiting Glutamate Receptors: It inhibits glutamate receptors, reducing excitatory neurotransmission.
Enhancing GABA Receptors: It enhances gamma-aminobutyric acid (GABA) receptors, increasing inhibitory neurotransmission.
Inhibiting Carbonic Anhydrase: It inhibits carbonic anhydrase, affecting ion balance and reducing neuronal excitability.
Comparaison Avec Des Composés Similaires
Topiramate potassium is compared with other anticonvulsant drugs such as:
Phenytoin: Unlike phenytoin, which primarily targets sodium channels, this compound has multiple mechanisms of action.
Valproate: Valproate also has multiple mechanisms but differs in its primary targets and side effect profile.
Lamotrigine: Lamotrigine primarily inhibits sodium channels and has a different side effect profile compared to this compound.
This compound is unique due to its broad spectrum of action and its potential for improved solubility and bioavailability .
Propriétés
Numéro CAS |
488127-51-1 |
|---|---|
Formule moléculaire |
C12H20KNO8S |
Poids moléculaire |
377.45 g/mol |
Nom IUPAC |
potassium;[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methoxysulfonylazanide |
InChI |
InChI=1S/C12H20NO8S.K/c1-10(2)18-7-5-16-12(6-17-22(13,14)15)9(8(7)19-10)20-11(3,4)21-12;/h7-9H,5-6H2,1-4H3,(H-,13,14,15);/q-1;+1/t7-,8-,9+,12+;/m1./s1 |
Clé InChI |
VEKVPJSPZRTTGR-WGAVTJJLSA-N |
SMILES isomérique |
CC1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C)C)COS(=O)(=O)[NH-])C.[K+] |
SMILES canonique |
CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)[NH-])C.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


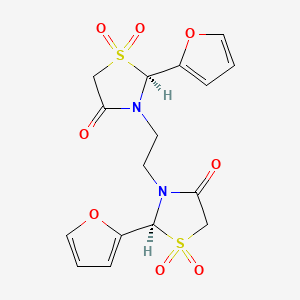
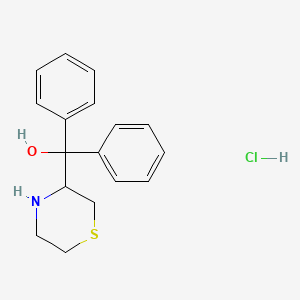
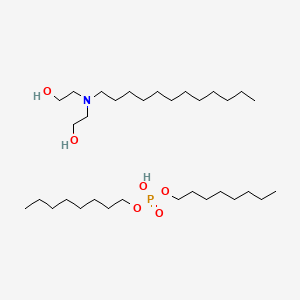
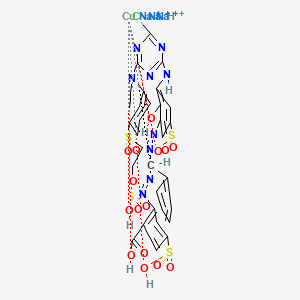
![2-(2,4,6-trimethylphenoxy)-N-[3-[4-[3-[[2-(2,4,6-trimethylphenoxy)acetyl]amino]propyl]piperazin-1-yl]propyl]acetamide;dihydrochloride](/img/structure/B15190003.png)

